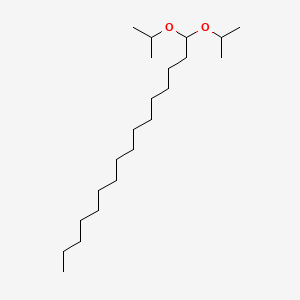
1,1-Di(propan-2-yloxy)hexadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Di(propan-2-yloxy)hexadecane is an organic compound derived from hexadecanal, a fatty aldehyde. This compound is primarily used as a protecting group in organic synthesis, particularly for aldehydes. The acetal formation helps in stabilizing the aldehyde group, making it less reactive under various conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1-Di(propan-2-yloxy)hexadecane is synthesized through the acetalization of hexadecanal with isopropanol in the presence of an acid catalyst. The reaction typically involves mixing hexadecanal with isopropanol and adding a catalytic amount of an acid such as p-toluenesulfonic acid. The mixture is then heated under reflux conditions to facilitate the formation of the acetal. The reaction can be represented as follows:
Hexadecanal+2IsopropanolAcid CatalystHexadecanal Diisopropyl Acetal+Water
Industrial Production Methods: In an industrial setting, the production of hexadecanal diisopropyl acetal follows a similar process but on a larger scale. The reaction is carried out in large reactors with continuous removal of water to drive the equilibrium towards the formation of the acetal. The use of efficient distillation techniques ensures the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1,1-Di(propan-2-yloxy)hexadecane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, the acetal can be hydrolyzed back to hexadecanal and isopropanol.
Oxidation: The acetal can be oxidized to form corresponding carboxylic acids.
Substitution: The acetal group can be substituted under specific conditions to introduce different functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles under controlled conditions.
Major Products:
Hydrolysis: Hexadecanal and isopropanol.
Oxidation: Hexadecanoic acid.
Substitution: Depending on the nucleophile used, various substituted products can be formed.
Aplicaciones Científicas De Investigación
1,1-Di(propan-2-yloxy)hexadecane finds applications in various fields of scientific research:
Chemistry: Used as a protecting group for aldehydes in complex organic syntheses.
Biology: Studied for its potential effects on biological systems, particularly in the context of fatty aldehyde metabolism.
Medicine: Investigated for its potential therapeutic applications, especially in drug design and development.
Industry: Utilized in the production of fragrances and flavors due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of hexadecanal diisopropyl acetal involves the stabilization of the aldehyde group through acetal formation. This stabilization prevents unwanted side reactions during synthetic processes. The molecular targets and pathways involved include the interaction with various enzymes and receptors that recognize aldehyde groups, thereby modulating their activity.
Comparación Con Compuestos Similares
1,1-Di(propan-2-yloxy)hexadecane can be compared with other acetals derived from fatty aldehydes:
Hexadecanal Dimethyl Acetal: Similar in structure but uses methanol instead of isopropanol.
Hexadecanal Dibutyl Acetal: Uses butanol, resulting in different physical properties and reactivity.
Hexadecanal Diethyl Acetal: Uses ethanol, offering a balance between stability and reactivity.
Uniqueness: this compound is unique due to its specific use of isopropanol, which provides a balance of stability and reactivity, making it suitable for various synthetic applications.
Propiedades
Número CAS |
18302-66-4 |
|---|---|
Fórmula molecular |
C22H46O2 |
Peso molecular |
342.608 |
Nombre IUPAC |
1,1-di(propan-2-yloxy)hexadecane |
InChI |
InChI=1S/C22H46O2/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(23-20(2)3)24-21(4)5/h20-22H,6-19H2,1-5H3 |
Clave InChI |
IJCYMYMQEBOETF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(OC(C)C)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Imidazo[1,5,4-EF][1,5]benzodiazepine](/img/structure/B579442.png)

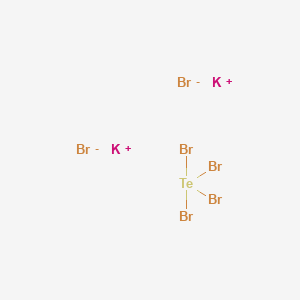
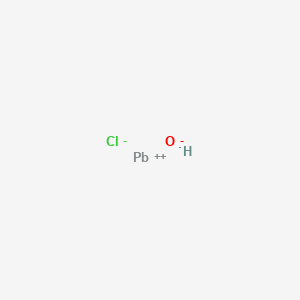
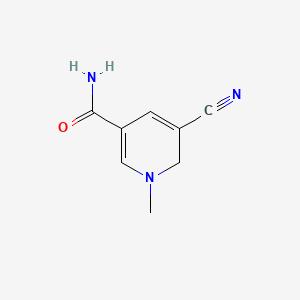

![[(2R,3R,4R,5R,6R)-5-acetamido-3,6-diacetyloxy-4-methoxyoxan-2-yl]methyl acetate](/img/structure/B579449.png)

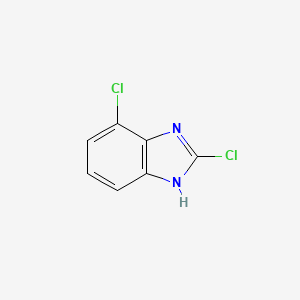
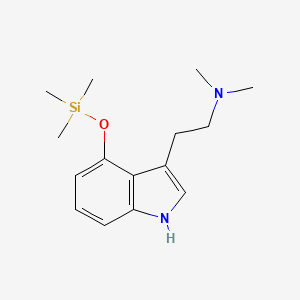

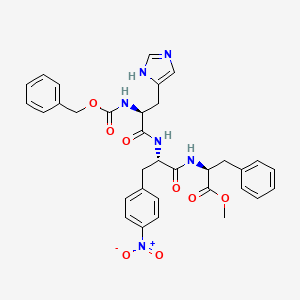
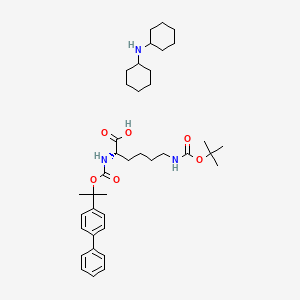
![Silane, [[(16beta,17alpha)-estra-1,3,5(10)-triene-3,16,17-triyl]tris(oxy)]tris[trimethyl-](/img/structure/B579463.png)
